molecular formula C11H11N3O4S B3232911 methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1346809-32-2

methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3232911
CAS No.: 1346809-32-2
M. Wt: 281.29 g/mol
InChI Key: ZUYKOBDMUAVKHY-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C11H11N3O4S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other triazole derivatives.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Esterification: As mentioned earlier, esterification is a key reaction in its synthesis.

Mechanism of Action

The mechanism of action of methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets and pathways. The triazole ring in its structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects. For example, it can inhibit certain enzymes involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Methyl 1-tosyl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(16,17)14-7-12-10(13-14)11(15)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKOBDMUAVKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745231
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-32-2
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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